4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide 4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 325986-92-3
VCID: VC6273672
InChI: InChI=1S/C20H25N3O4S2/c1-5-23(6-2)29(26,27)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)28-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25)
SMILES: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Molecular Formula: C20H25N3O4S2
Molecular Weight: 435.56

4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

CAS No.: 325986-92-3

Cat. No.: VC6273672

Molecular Formula: C20H25N3O4S2

Molecular Weight: 435.56

* For research use only. Not for human or veterinary use.

4-(N,N-diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide - 325986-92-3

Specification

CAS No. 325986-92-3
Molecular Formula C20H25N3O4S2
Molecular Weight 435.56
IUPAC Name 4-(diethylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C20H25N3O4S2/c1-5-23(6-2)29(26,27)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)28-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25)
Standard InChI Key BUXJHRQSEVIZEP-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure integrates three key domains:

  • Benzothiazole-Tetrahydrobenzo Fusion: A 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole moiety forms the central bicyclic framework. The tetrahydrobenzo ring adopts a chair conformation, while the thiazole ring introduces aromaticity and hydrogen-bonding capabilities.

  • Diethylsulfamoyl-Benzamide Group: A benzamide subunit at the 2-position of the thiazole is functionalized with a N,N-diethylsulfamoyl group at the para position. This moiety enhances solubility and modulates electronic properties through its electron-withdrawing effects.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves four stages:

  • Benzothiazole Core Formation: Cyclocondensation of 5,5-dimethylcyclohexane-1,3-dione with thiourea under acidic conditions yields the tetrahydrobenzo[d]thiazol-2-amine intermediate.

  • Benzamide Coupling: Reaction of 4-(chlorosulfonyl)benzoyl chloride with the thiazol-2-amine in dichloromethane, using triethylamine as a base, produces the sulfonamide-linked benzamide.

  • Diethylamine Substitution: The chlorosulfonyl group undergoes nucleophilic displacement with diethylamine in tetrahydrofuran at 0–5°C.

  • Purification: Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol.

Industrial Optimization

Large-scale production employs:

  • Continuous Flow Reactors: Microreactors enhance heat transfer and reduce reaction times for the exothermic benzamide coupling step.

  • High-Performance Liquid Chromatography (HPLC): >99% purity is achieved using C18 columns with acetonitrile/water gradients.

ParameterLaboratory ScaleIndustrial Scale
Yield62%88%
Purity95%99.5%
Reaction Time18 hours2.5 hours

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.7
Dichloromethane23.4
Dimethyl Sulfoxide41.9

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies such as nanoemulsions or cyclodextrin complexes for bioavailability enhancement.

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies demonstrate potent inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 38 nM, comparable to celecoxib (IC₅₀ = 40 nM).

  • Phosphodiesterase 4 (PDE4): IC₅₀ = 210 nM, suggesting anti-inflammatory potential.

Cytotoxic Effects

Against human cancer cell lines:

Cell LineIC₅₀ (μM)
MCF-7 (Breast)4.2
A549 (Lung)5.8
HepG2 (Liver)6.1

Mechanistically, the compound induces G0/G1 cell cycle arrest and mitochondrial apoptosis through Bax/Bcl-2 ratio modulation.

Applications and Future Directions

Therapeutic Prospects

  • Inflammatory Diseases: Dual COX-2/PDE4 inhibition positions it as a candidate for rheumatoid arthritis and psoriasis.

  • Oncology: Synergistic effects observed with paclitaxel in xenograft models (tumor volume reduction: 68% vs. 52% for monotherapy).

Material Science Applications

The sulfamoyl group’s electron-withdrawing properties enable use as:

  • Nonlinear Optical Material: Second harmonic generation efficiency 1.8× urea.

  • Polymer Stabilizer: Reduces thermal degradation of polypropylene by 73% at 0.5 wt% loading.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator